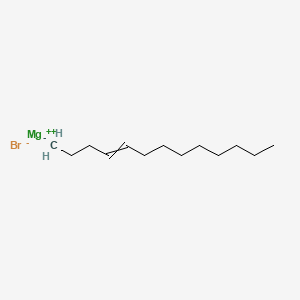

magnesium;tridec-4-ene;bromide

Description

Historical Trajectories and Evolution of Organomagnesium Reagents in Synthetic Chemistry

The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist Victor Grignard. He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. researchgate.netmnstate.edu This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, opened up new avenues for carbon-carbon bond formation, a cornerstone of organic synthesis. mnstate.edunih.gov Initially, the scope of Grignard reagents was somewhat limited by their high reactivity, which often led to side reactions and low yields. However, subsequent research has led to a deeper understanding of their structure and reactivity, significantly expanding their synthetic utility. beilstein-journals.org

Over the decades, the field has evolved to include the development of more functionalized and selective Grignard reagents. The use of different solvents, additives, and catalytic systems has allowed for greater control over their reactivity. researchgate.net For instance, the development of "Turbo-Grignard" reagents, which are mixtures of Grignard reagents with lithium chloride, has enabled reactions that were previously impossible with classical Grignard reagents. This continuous evolution has cemented the position of organomagnesium compounds as indispensable tools in the synthetic chemist's arsenal.

Foundational Principles of Grignard Reagent Reactivity and Structure in Contemporary Organic Synthesis

The reactivity of a Grignard reagent, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), stems from the highly polar carbon-magnesium bond. The significant difference in electronegativity between carbon and magnesium results in a partial negative charge on the carbon atom, making it a potent nucleophile and a strong base. wvu.edu This nucleophilic carbon can attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.comyoutube.com

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the nature of the R group, the halogen, and the solvent. This equilibrium plays a crucial role in the reactivity and selectivity of the Grignard reaction.

The reaction with carbonyl compounds typically proceeds via a nucleophilic addition mechanism. The Grignard reagent adds to the carbonyl group to form a magnesium alkoxide intermediate, which upon acidic workup yields the corresponding alcohol. The reaction with α,β-unsaturated carbonyl compounds can proceed via either 1,2-addition (attack at the carbonyl carbon) or 1,4-conjugate addition (attack at the β-carbon), with the outcome often depending on steric hindrance and the presence of catalysts.

Specific Significance of Long-Chain Unsaturated Grignard Reagents in Complex Molecule Construction

Long-chain unsaturated Grignard reagents, such as tridec-4-enylmagnesium bromide, are particularly valuable in the synthesis of complex natural products, most notably insect sex pheromones. researchgate.netwvu.edu Many of these pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. The tridec-4-enyl backbone is a common structural motif in these signaling molecules. For instance, (E/Z)-tridec-4-en-1-yl acetate (B1210297) is the sex pheromone of the tomato pinworm, Keiferia lycopersicella. researchgate.net The synthesis of these pheromones often relies on the coupling of a long-chain unsaturated Grignard reagent with another functionalized molecule.

The double bond within the long alkyl chain introduces a site of unsaturation that can be further functionalized, allowing for the construction of more complex molecular architectures. The stereochemistry of this double bond (E or Z) is often crucial for the biological activity of the final product, and thus, the stereoselective synthesis of the Grignard reagent or its precursors is of paramount importance.

Identification of Key Research Gaps and Current Challenges in the Study of Tridec-4-enylmagnesium Bromide

Despite its importance, specific research focusing solely on tridec-4-enylmagnesium bromide is limited. Much of the available information is derived from studies on the synthesis of its derivatives, such as the tomato pinworm pheromone. This highlights a significant research gap in the detailed characterization and optimization of the synthesis and reactivity of this specific Grignard reagent.

Key Research Gaps:

Detailed Physicochemical Data: There is a lack of comprehensive data on the physical and chemical properties of pure tridec-4-enylmagnesium bromide, such as its precise boiling point, melting point, and density.

Spectroscopic Characterization: While spectroscopic data for the final pheromone products are available, detailed NMR and IR spectra specifically for tridec-4-enylmagnesium bromide are not readily found in the literature. This information would be invaluable for in-situ reaction monitoring and purity assessment.

Optimized Synthesis Protocols: While general methods for preparing long-chain alkenyl Grignard reagents exist, studies focused on optimizing the synthesis of tridec-4-enylmagnesium bromide to maximize yield and minimize side products are scarce.

Current Challenges:

Stereoselectivity: A major challenge is the control of the double bond geometry (E/Z) during the synthesis of the precursor, 1-bromo-tridec-4-ene, and ensuring its retention during the Grignard reagent formation and subsequent reactions.

Stability and Handling: Like all Grignard reagents, tridec-4-enylmagnesium bromide is highly sensitive to moisture and atmospheric oxygen, requiring stringent anhydrous and inert atmosphere techniques for its preparation and handling. The presence of the double bond might also introduce additional pathways for decomposition or side reactions.

Side Reactions: The formation of Wurtz-type coupling products (dimerization of the alkyl chain) is a common side reaction in Grignard reagent synthesis, which can lower the yield of the desired product. Intramolecular cyclization reactions, although less likely with a long chain, could also be a potential side reaction pathway.

Detailed Research Findings

While dedicated studies on tridec-4-enylmagnesium bromide are not abundant, its synthesis and reactivity can be inferred from the preparation of its key derivative, the tomato pinworm pheromone, (E/Z)-tridec-4-en-1-yl acetate.

One synthetic approach involves the iron-catalyzed cross-coupling of an octylmagnesium bromide with ethyl (4E)-5-chloropent-4-enoate. researchgate.net Although this does not directly use tridec-4-enylmagnesium bromide, it highlights the utility of long-chain Grignard reagents in forming the carbon skeleton of the pheromone.

A more direct route would involve the preparation of tridec-4-enylmagnesium bromide from 1-bromo-tridec-4-ene. The synthesis of long-chain alkenyl bromides has been achieved in high yields by reacting the corresponding methanesulfonates with anhydrous magnesium bromide in ether, a method that importantly does not cause isomerization of the double bonds. This precursor, 1-bromo-tridec-4-ene, can then be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the desired Grignard reagent.

The reactivity of the resulting tridec-4-enylmagnesium bromide would be characteristic of a long-chain alkenyl Grignard reagent. Its reaction with an appropriate electrophile, followed by acetylation, would yield the final pheromone product.

Data Tables

Table 1: Physicochemical Properties of Tridec-4-en-1-ol (a derivative)

| Property | Value |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.35 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Structure

3D Structure of Parent

Properties

CAS No. |

656242-16-9 |

|---|---|

Molecular Formula |

C13H25BrMg |

Molecular Weight |

285.55 g/mol |

IUPAC Name |

magnesium;tridec-4-ene;bromide |

InChI |

InChI=1S/C13H25.BrH.Mg/c1-3-5-7-9-11-13-12-10-8-6-4-2;;/h7,9H,1,3-6,8,10-13H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

KNDRELXRWOAAFH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Methodologies for the Academic Synthesis of Tridec 4 Enylmagnesium Bromide

Direct Grignard Formation from Tridec-4-enyl Bromide Precursors

The most conventional route to synthesising Grignard reagents is the direct reaction of an organic halide with magnesium metal. wikipedia.org In the case of tridec-4-enylmagnesium bromide, this involves the oxidative insertion of magnesium metal into the carbon-bromine bond of the precursor, tridec-4-enyl bromide. This reaction is typically performed in an anhydrous ether solvent. masterorganicchemistry.comadichemistry.com

Optimization Strategies for Reaction Conditions and Solvent Systems (e.g., Anhydrous Ethers)

The formation of Grignard reagents is highly sensitive to the reaction environment. The solvent plays a critical role, not only by dissolving the reactants but also by stabilizing the resulting organomagnesium compound through coordination. adichemistry.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices because they are Lewis bases that coordinate with the magnesium center, forming a soluble complex. wikipedia.orgadichemistry.com Alkenyl bromides generally require a more effective coordinating solvent, like THF, for the reaction to proceed efficiently. adichemistry.com

Strict anhydrous conditions are paramount, as Grignard reagents react readily with protic compounds like water, which would quench the reagent and reduce the yield. wikipedia.orgadichemistry.com Solvents are typically distilled from drying agents like sodium-benzophenone ketyl or lithium aluminum hydride prior to use. thieme-connect.de The reaction is also performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. adichemistry.com

Table 1: Common Solvent Systems for Grignard Reagent Synthesis

| Solvent | Boiling Point (°C) | Key Properties |

| Diethyl Ether (Et₂O) | 34.6 | Traditional solvent; stabilizes Grignard reagents through coordination; lower boiling point can make temperature control challenging. adichemistry.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether and a more effective Lewis base, making it suitable for less reactive halides like alkenyl bromides. adichemistry.comthieme-connect.de |

| 1,4-Dioxane | 101 | Can be used to precipitate magnesium halides (MgX₂) from the Grignard solution, shifting the Schlenk equilibrium. adichemistry.com |

Mechanistic Role of Initiators and Activators in Grignard Formation

A significant hurdle in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide. wikipedia.orgadichemistry.com Various chemical and mechanical methods, known as activation, are employed to break this layer and expose a fresh, reactive metal surface. wikipedia.orgmasterorganicchemistry.com

Chemical activators are often used to etch the MgO layer. Small amounts of iodine, 1,2-dibromoethane (B42909), or methyl iodide are common choices. wikipedia.orgmasterorganicchemistry.com For instance, 1,2-dibromoethane reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, a process that can be visually monitored and effectively cleans the metal surface. wikipedia.org Mechanical activation methods include crushing or grinding the magnesium turnings, sometimes in the reaction flask itself (in situ), or using ultrasound (sonication) to disrupt the oxide layer. wikipedia.orgadichemistry.commasterorganicchemistry.com In some cases, a small amount of a pre-formed Grignard reagent is added to initiate the reaction. wikipedia.org

Table 2: Common Initiators and Activators for Grignard Synthesis

| Activator | Method of Action |

| Iodine (I₂) | Chemically etches the magnesium oxide layer. wikipedia.org |

| 1,2-Dibromoethane | Reacts with Mg to generate MgBr₂ and ethylene gas, cleaning the metal surface. wikipedia.org |

| Mechanical Grinding/Stirring | Physically breaks the oxide layer to expose fresh magnesium. masterorganicchemistry.commasterorganicchemistry.com |

| Ultrasound (Sonication) | Uses high-frequency sound waves to induce cavitation, which scours the metal surface. wikipedia.orgadichemistry.com |

| Rieke Magnesium | Highly reactive, fine powder form of magnesium prepared by reducing a magnesium salt, which circumvents the need for activation. adichemistry.com |

Control of Induction Periods and Reaction Exotherms in Batch and Continuous Flow Systems

Grignard reagent formation is often characterized by an induction period—a delay between the addition of reactants and the onset of the reaction. mt.comacs.org This period is largely due to the time required to activate the magnesium surface. google.comacs.org Once the reaction initiates, it is highly exothermic, and the heat generated can cause the solvent to boil rapidly. mt.comresearchgate.net If a significant amount of the tridec-4-enyl bromide precursor accumulates during the induction period, the subsequent rapid reaction can become uncontrollable, a dangerous phenomenon known as a runaway reaction. mt.comacs.org

In traditional batch processing, controlling this exotherm involves careful, slow addition of the halide to the magnesium suspension and efficient cooling. researchgate.net However, detecting the precise start of the reaction can be difficult. mt.com

Continuous flow chemistry offers a safer and more controlled alternative. mt.com In a flow reactor, small amounts of reactants are continuously mixed and reacted in a narrow tube. This setup provides a very high surface-area-to-volume ratio, allowing for superior temperature control and rapid dissipation of the heat generated by the exotherm. mt.com This minimizes the risk of runaway reactions and allows for safer, more reproducible synthesis of the Grignard reagent. mt.com

Table 3: Comparison of Batch vs. Continuous Flow Systems for Grignard Synthesis

| Feature | Batch System | Continuous Flow System |

| Safety | Higher risk of runaway reactions due to potential for reactant accumulation and poor heat transfer. mt.comacs.org | Inherently safer; only small volumes react at any time, and heat dissipation is highly efficient. mt.com |

| Control | Difficult to control induction period and exotherm, especially on a large scale. acs.org | Precise control over reaction time, temperature, and stoichiometry. mt.com |

| Reproducibility | Can be variable due to inconsistencies in initiation. mt.com | Highly reproducible and consistent product quality. |

| Scalability | Scaling up can be hazardous and complex. acs.org | Easily scalable by running the system for a longer duration ("scaling out"). |

Alternative and Advanced Synthetic Routes for Tridec-4-enylmagnesium Bromide

While direct formation is common, alternative methods exist that can offer advantages, particularly when dealing with substrates containing sensitive functional groups.

Transmetalation Approaches for Enhanced Functional Group Tolerance

Transmetalation is a process where a metal from one organometallic compound is exchanged for another. To synthesize tridec-4-enylmagnesium bromide, a more reactive organometallic precursor, such as tridec-4-enyllithium, can be reacted with a magnesium salt like magnesium bromide (MgBr₂). adichemistry.com This metal-halogen exchange can proceed under milder conditions than direct synthesis and may tolerate functional groups that would otherwise react under standard Grignard formation conditions. acs.org

This approach is also used to generate other organometallic reagents from Grignard reagents. For example, alkenyl Grignard reagents can undergo transmetalation with metal halides like chlorosilanes, often catalyzed by silver or copper salts, to form new organometallic compounds. thieme-connect.denih.gov

Barbier-Type Reaction Methodologies for In Situ Formation

The Barbier reaction provides a method for the in situ formation of the Grignard reagent. nrochemistry.comwikipedia.org In this approach, the tridec-4-enyl bromide, magnesium metal, and the electrophile (e.g., an aldehyde or ketone) are all mixed together. The Grignard reagent is generated in the presence of the substrate it is meant to react with. nrochemistry.comresearchgate.net

This one-pot procedure is particularly useful for preparing organometallic reagents that are unstable and cannot be easily prepared and stored separately. nrochemistry.comwikipedia.org Since the Grignard reagent reacts as soon as it is formed, its concentration remains low, which can sometimes suppress side reactions. chemrxiv.org While the classic Barbier reaction can suffer from lower yields compared to the pre-formation of the Grignard reagent, modern variations, including the use of mechanochemistry (ball-milling), have improved its efficiency and scope. chemrxiv.org

Table 4: Comparison of Grignard and Barbier Methodologies

| Aspect | Grignard Reaction (Pre-formation) | Barbier-Type Reaction (In Situ) |

| Procedure | Two steps: 1. Formation of Grignard reagent. 2. Reaction with electrophile. wikipedia.org | One-pot: Organic halide, metal, and electrophile are mixed together. nrochemistry.comwikipedia.org |

| Reagent Stability | Suitable for stable Grignard reagents that can be prepared and stored. wikipedia.org | Advantageous for unstable organometallic species that must be used immediately. nrochemistry.com |

| Conditions | Requires strict anhydrous conditions and inert atmosphere. adichemistry.com | Can sometimes be performed under less stringent conditions, even in aqueous media with certain metals (e.g., Zinc). wikipedia.org |

| Side Reactions | Side reactions like Wurtz coupling can occur during formation. researchgate.net | The low concentration of the generated reagent can minimize certain side reactions. chemrxiv.org |

Mechanochemical Synthesis Approaches for Organomagnesium Nucleophiles

The synthesis of organomagnesium nucleophiles, or Grignard reagents, has traditionally relied on solution-based methods requiring anhydrous solvents and inert atmospheres. organic-chemistry.orgacs.org However, recent advancements in mechanochemistry, particularly ball-milling techniques, have introduced a more sustainable and efficient alternative. hokudai.ac.jp Mechanochemical synthesis involves the grinding of reactants together, often in the absence or with minimal use of solvents, to provide the energy for the chemical reaction. nih.gov

This approach has been successfully applied to the generation of Grignard reagents from magnesium metal and organic halides. acs.org The process typically involves placing magnesium turnings, an organic halide, and a stainless-steel ball into a milling jar. organic-chemistry.orgresearchgate.net The jar is then spun, causing the ball to impact the solid reactants, which facilitates mixing and reaction. hokudai.ac.jp One key advantage is the continuous activation of the magnesium surface by grinding, which removes passivating oxide layers and circumvents the need for chemical activating agents like iodine or 1,2-dibromoethane that are sometimes used in conventional methods. d-nb.infoacs.org

Research has demonstrated that these mechanochemical reactions can be performed in ambient air, a significant departure from the strict inert-gas conditions required for traditional Grignard synthesis. researchgate.netnih.gov The addition of a small, catalytic amount of an ethereal solvent like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) can be crucial, resulting in a paste-like Grignard reagent with significantly higher yields compared to entirely solvent-free attempts. organic-chemistry.orghokudai.ac.jp This liquid-assisted grinding (LAG) approach combines the benefits of mechanical activation with improved mass transport, allowing the synthesis of organomagnesium nucleophiles from even poorly soluble aryl halides. researchgate.netresearchgate.net The resulting nucleophiles can be used directly in one-pot reactions with various electrophiles. researchgate.netnih.gov

| Parameter | Conventional Solution-Based Method | Mechanochemical (Ball-Milling) Method |

|---|---|---|

| Solvent Requirement | Large quantities of dry organic solvent (e.g., THF, diethyl ether) acs.org | Solvent-free or minimal amounts for liquid-assisted grinding (LAG) d-nb.infonih.gov |

| Atmosphere | Strictly anhydrous and inert (e.g., nitrogen, argon) acs.org | Can be performed in ambient air organic-chemistry.orgresearchgate.net |

| Reaction Time | Often involves long reaction times organic-chemistry.org | Generally shorter reaction times d-nb.info |

| Magnesium Activation | Often requires chemical activators (e.g., I2, 1,2-dibromoethane) or pre-treatment acs.org | Continuous mechanical activation via grinding d-nb.info |

| Substrate Scope | Limited by solubility of the organic halide in the solvent researchgate.net | Effective for poorly soluble organic halides organic-chemistry.orgresearchgate.net |

Overcoming Synthetic Challenges for Unsaturated Long-Chain Grignard Reagents

The synthesis of Grignard reagents containing long alkyl chains and sites of unsaturation, such as Tridec-4-enylmagnesium Bromide, presents unique challenges not typically encountered with simple saturated or aryl Grignard reagents. These challenges primarily revolve around maintaining the structural integrity of the double bond within the carbon chain and preventing undesirable side reactions that can significantly lower the yield of the desired organometallic compound.

Strategies for Preserving Olefinic Integrity and Preventing Isomerization

A primary concern during the synthesis and subsequent reaction of unsaturated Grignard reagents is the potential for isomerization of the carbon-carbon double bond. organic-chemistry.org The position and stereochemistry (E/Z configuration) of the olefin are crucial structural features, and their migration can lead to a mixture of undesired products.

Isomerization can be particularly problematic in the presence of certain transition metal catalysts, such as nickel complexes, which are often used in cross-coupling reactions involving Grignard reagents. organic-chemistry.orgacs.org For instance, the use of isopropyl Grignard reagents in nickel-catalyzed cross-couplings has been observed to lead to isomerization to n-alkyl products through a process of β-hydride elimination and reinsertion. organic-chemistry.org Similarly, copper-catalyzed conjugate addition reactions can also induce isomerization of the double bond in the substrate, even when the Grignard reagent itself does not add to the molecule. rug.nl

Strategies to preserve the integrity of the double bond include:

Catalyst and Ligand Selection: The choice of catalyst and associated ligands is critical. For cross-coupling reactions, bulky bidentate phosphine (B1218219) ligands have been shown to improve reaction efficiency and can influence selectivity, potentially minimizing side reactions that lead to isomerization. organic-chemistry.org

Reaction Conditions: In some cases, isomerization is a reversible process that can be driven to a more stable isomer under the reaction conditions. For example, the hydromagnesiation of certain propargyl alcohols initially yields a (Z)-alkenyl Grignard reagent, which rapidly isomerizes to the more stable (E)-alkenyl Grignard reagent. orgsyn.org Careful control of temperature and reaction time is therefore essential to isolate the desired isomer.

Avoidance of Specific Catalytic Systems: When the primary goal is the synthesis of the Grignard reagent itself, avoiding transition metal catalysts known to promote isomerization is the most straightforward approach. The direct reaction of the unsaturated halide with magnesium metal, either conventionally or mechanochemically, typically avoids this issue, provided subsequent reactions are chosen carefully.

Mitigation of Competing Side Reactions (e.g., Wurtz Coupling, Protonolysis)

Beyond isomerization, two other significant side reactions can plague the synthesis of Grignard reagents: Wurtz-type coupling and protonolysis.

Protonolysis: Grignard reagents are strong bases and will react readily with any available acidic protons. geeksforgeeks.orgyoutube.com The most common source of acidic protons is water, but alcohols and even terminal alkynes can also lead to protonolysis, where the Grignard reagent is quenched to form an alkane, destroying the nucleophile. geeksforgeeks.orgbyjus.com This necessitates the use of anhydrous solvents and air-free techniques in conventional synthesis. wikipedia.org

| Side Reaction | Description | Mitigation Strategies |

|---|---|---|

| Wurtz Coupling | RMgX + RX → R-R + MgX2rsc.org |

- Low reaction temperatures. alfa-chemistry.com |

| Protonolysis | RMgX + H-A → R-H + MgXA[ youtube.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnu6dO03HIaChnn1uAMx-XooXdWBMkvAy8t35Ot_j3obVbZKBcaFonSmAEybjtoqj3x-4R2bHoqzuRWNdsr3zyRqaI0eRnAx2EeBLKJnC3SSN63ZB_8qanzOjATTNrPnchfmnDb4k%3D)] | - Strict use of anhydrous (dry) solvents and glassware.[ alfa-chemistry.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvD3XRYKKsln_N2scdcNrAsTnvkEgxc-PghnFzk5S64X19H1qmh1hxEJFtMnkWAJIQ8kZhX3mHczi5RT_AdbtyMBjtFSnGegANUUxDOklD3QMgYxepisXSt5M7PkEx_EO4E7ju45fXG6-FrOxq8AtvCuP1hDfBwQojBg%3D%3D)][ careers360.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFLnPCj-JdPbGiERwHeE9jI5htm92_Fz9Lg5HKOzDMcsxEvdGGknXMFrqW55Q7ZfdAlFQMOou6Dd6PmPbWz84YH3jiVZX5zV0G60oFtuBq3z3VBj4zUQocVvdb5T7njXmpFTZMoJ95PdgX29xlz0jS3Jw7W6xUqlXeTw%3D%3D)] - Performing the reaction under an inert atmosphere (e.g., nitrogen, argon) to exclude moisture from the air.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlkQcNCXtz7EOiVA5wSv-n_SsDEnpcxaWWBh22_OV5K8S8rVsrkyrbAnqAp4PRLzeswdY878qRHTDyqy-FOOqH-coOoaqSbon1aMdLYScvlbjvMS2KCjoXPjXbI3OQyJpyIg1Z_NUWUOkj05urtOWQ)] - Using ultrasound, which can activate magnesium to consume trace amounts of water in the solvent.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlyPYHNOO77GNFNNQkgaRtLlhaZ7e4qsWgt7GtwNmzmGFuxQ5CcI8JjuNF-ztmBEGzZ2CCR1XUQLfFaBVmn45hkahEZIR7MI65WTgQxsyo_orW5vZ--nK1uUpK3cSU2eJRo5VdFx1dV_0%3D)] |

Reactivity Profiles and Mechanistic Investigations of Tridec 4 Enylmagnesium Bromide

Fundamental Nucleophilic Addition Reactions

As a potent source of a carbanion, tridec-4-enylmagnesium bromide readily participates in nucleophilic addition reactions, attacking electrophilic carbon centers to form new carbon-carbon bonds. masterorganicchemistry.com The reactivity is centered on the polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom. masterorganicchemistry.com

The addition of tridec-4-enylmagnesium bromide to carbonyl compounds is a cornerstone of its synthetic utility, providing a direct route to various alcohols. libretexts.org The reaction mechanism involves the nucleophilic attack of the tridec-4-enyl carbanion on the electrophilic carbonyl carbon. libretexts.org This attack breaks the C=O pi bond, generating a tetrahedral alkoxide intermediate which, upon acidic workup, is protonated to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

The type of carbonyl substrate dictates the class of alcohol produced:

Aldehydes: Reaction with aldehydes furnishes secondary alcohols. For instance, the addition to acetaldehyde (B116499) would yield a 1-(tridec-4-enyl)ethanol derivative.

Ketones: Reaction with ketones results in the formation of tertiary alcohols. masterorganicchemistry.com Acetone, for example, would produce a 2-methyl-2-(tridec-4-enyl)propan-2-ol.

Esters: The reaction with esters is distinct as it involves a double addition. The initial nucleophilic addition forms a ketone intermediate after the elimination of the alkoxy group (-OR). masterorganicchemistry.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol where two identical tridec-4-enyl groups are attached to the carbinol carbon. masterorganicchemistry.com

The regioselectivity of these additions is consistently high, with the nucleophile adding exclusively to the carbonyl carbon. Stereoselectivity can be a factor when the carbonyl compound or the Grignard reagent itself is chiral, but for simple acyclic substrates, a racemic or diastereomeric mixture of products is typically expected unless chiral auxiliaries or catalysts are employed.

Table 1: Products of Nucleophilic Addition to Carbonyls

| Carbonyl Substrate | Intermediate Product | Final Product (after workup) | Product Class |

| Formaldehyde (CH₂O) | Tridec-4-enylmethoxide | Tridec-4-en-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 1-(Tridec-4-enyl)ethoxide | Pentadec-6-en-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | 2-(Tridec-4-enyl)propan-2-oxide | 2-Methylpentadec-6-en-2-ol | Tertiary Alcohol |

| Ethyl Acetate (B1210297) (CH₃COOEt) | Acetone (after 1st addition & elimination) | Di(tridec-4-enyl)methoxide | Tertiary Alcohol |

Tridec-4-enylmagnesium bromide also serves as an effective nucleophile for reactions with carbon-nitrogen multiple bonds, such as those in nitriles and imines, enabling the formation of both new C-C and C-N bonds.

Reactivity with Nitriles: The reaction with a nitrile provides a powerful method for ketone synthesis. organicchemistrytutor.comlibretexts.orglibretexts.org The nucleophilic tridec-4-enyl group adds to the electrophilic carbon of the nitrile, breaking the C≡N pi bond to form a negatively charged imine intermediate (an imine anion). organicchemistrytutor.commasterorganicchemistry.com This intermediate is stable and does not react with a second equivalent of the Grignard reagent due to its negative charge. organicchemistrytutor.comchemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine, converting it into a ketone. libretexts.orgmasterorganicchemistry.com This two-step process effectively couples the tridec-4-enyl group with the nitrile's organic residue to form a ketone.

Reactivity with Imines: The addition of tridec-4-enylmagnesium bromide to imines is a direct method for synthesizing amines. The reaction is analogous to carbonyl addition, where the nucleophilic carbon attacks the electrophilic carbon of the C=N double bond. This addition generates an amide anion, which is then protonated during workup to yield a secondary amine. This transformation is crucial for constructing complex nitrogen-containing molecules. mdpi.comresearchgate.net

Table 2: C-C and C-N Bond Formation with Nitriles and Imines

| Substrate | Intermediate (after addition) | Final Product (after workup) | Key Bond Formed |

| Acetonitrile (CH₃CN) | N-magnesiobromide of 1-(tridec-4-enyl)ethanimine | Pentadec-6-en-2-one | C-C |

| Benzonitrile (PhCN) | N-magnesiobromide of 1-phenyl-1-(tridec-4-enyl)methanimine | 1-Phenyl-1-(tridec-4-enyl)methanone | C-C |

| N-Methylmethanimine (CH₂=NCH₃) | N-methyl-1-(tridec-4-enyl)methanamide anion | N-Methyl-1-(tridec-4-enyl)methanamine | C-N |

Conjugate Addition Reactions (1,4-Additions) to Activated Unsaturated Systems

While Grignard reagents typically favor direct (1,2) addition to the carbonyl carbon of α,β-unsaturated systems, conjugate (1,4 or Michael) addition can be achieved under specific conditions. wikipedia.orgdokumen.pub For tridec-4-enylmagnesium bromide, direct addition to an enone would yield an allylic alcohol. However, to promote 1,4-addition, the reactivity of the Grignard reagent is often modified through the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI). soton.ac.uksoton.ac.uk

This in-situ formation of an organocuprate-like species (a Gilman-type reagent) alters the reagent's character, making it "softer" and favoring addition to the softer electrophilic β-carbon of the conjugated system. rug.nl The mechanism proceeds via nucleophilic attack at the β-position, generating a resonance-stabilized enolate intermediate. Subsequent protonation during workup yields the 1,4-adduct, a ketone or aldehyde functionalized at the β-position with the tridec-4-enyl group. organic-chemistry.orgmdpi.com

Table 3: 1,2- vs. 1,4-Addition to an α,β-Unsaturated Ketone (e.g., Cyclohexenone)

| Catalyst | Reaction Type | Product |

| None | 1,2-Addition | 1-(Tridec-4-enyl)cyclohex-2-en-1-ol |

| CuI (catalytic) | 1,4-Addition (Conjugate Addition) | 3-(Tridec-4-enyl)cyclohexan-1-one |

Cross-Coupling and Homo-Coupling Reactions

Tridec-4-enylmagnesium bromide is a key substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds between two different organic fragments.

Kumada Coupling: This reaction directly utilizes a Grignard reagent, such as tridec-4-enylmagnesium bromide, and couples it with an organohalide (aryl, vinyl, or alkyl) in the presence of a palladium or nickel catalyst. nrochemistry.comorganic-chemistry.org The process is highly efficient for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The catalytic cycle involves the oxidative addition of the organohalide to the metal center (e.g., Pd(0)), followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comnih.gov

Negishi Coupling: While the Negishi coupling uses an organozinc reagent, tridec-4-enylmagnesium bromide can be easily converted into the required organozinc species by transmetalation with a zinc halide (e.g., ZnCl₂). wikipedia.orgnumberanalytics.com This organozinc reagent is then coupled with an organohalide using a palladium or nickel catalyst. wikipedia.orgamazonaws.com Negishi coupling is known for its high functional group tolerance and broad scope. numberanalytics.com

Table 4: Cross-Coupling Reactions with Tridec-4-enylmagnesium Bromide

| Coupling Reaction | Organohalide Partner (R-X) | Catalyst | Coupled Product (R-tridec-4-ene) |

| Kumada | Bromobenzene | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | 4-Phenyltridec-1-ene |

| Kumada | (E)-1-Bromopropene | Pd(PPh₃)₄ | (4E)-Hexadeca-4,6-diene |

| Negishi | Iodobenzene | Pd(PPh₃)₄ | 4-Phenyltridec-1-ene |

| Negishi | Vinyl Bromide | Pd(dppf)Cl₂ | Pentadeca-1,6-diene |

*Note: For Negishi coupling, Tridec-4-enylmagnesium Bromide is first treated with ZnCl₂.

A significant advantage of transition metal-catalyzed cross-coupling reactions is the high degree of stereochemical control, particularly when coupling unsaturated fragments. researchgate.net In both Kumada and Negishi couplings involving an alkenyl partner (either the Grignard/organozinc reagent or the halide), the stereochemistry of the double bond is generally retained in the final product. nrochemistry.comrichmond.edu

For tridec-4-enylmagnesium bromide, which contains a C4=C5 double bond, its configuration (E or Z) will be preserved in the coupled product. This stereoretention is a consequence of the mechanistic pathway of the coupling cycle. nih.govscispace.com The oxidative addition and reductive elimination steps of the catalytic cycle typically proceed with retention of configuration. nrochemistry.com This control is crucial for the synthesis of complex molecules like natural products, where the precise geometry of double bonds is critical for biological activity. For example, coupling (4E)-tridec-4-enylmagnesium bromide with (E)-1-bromopropene via a Kumada reaction would stereospecifically yield (4E,6E)-hexadeca-4,6-diene.

Investigating Radical Pathways and Single-Electron Transfer (SET) Processes

The reactivity of Grignard reagents, including alkenyl Grignard reagents like tridec-4-enylmagnesium bromide, is not always confined to simple polar, two-electron bond-making and bond-breaking events. Under certain conditions, radical pathways initiated by single-electron transfer (SET) from the Grignard reagent to a substrate can play a significant, and sometimes dominant, role. acs.org The propensity for a Grignard reaction to proceed via a polar or a radical mechanism is influenced by several factors, including the nature of the substrate, the solvent, and the presence of catalytic impurities. acs.org

Quantum-chemical calculations have shown that the energy required for the homolytic cleavage of the Mg-C bond in a solvated Grignard reagent is substantial, suggesting that the spontaneous formation of alkyl radicals in a pure Grignard solution is unlikely. acs.org However, the interaction with a substrate can lower this energy barrier. For instance, reactions with certain ketones, like benzophenone, are known to proceed largely through a radical mechanism, whereas reactions with aldehydes, such as benzaldehyde, tend to follow a nucleophilic addition pathway. acs.org

The SET process involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent, which can then undergo further reactions. rsc.org The presence of certain metal salts, such as those of iron, can catalyze these SET processes, leading to an increase in the formation of products derived from radical intermediates, like dimers. In the context of cross-coupling reactions, an SET from an aryl Grignard reagent to an aryl halide can initiate a radical chain reaction where the propagation cycle consists entirely of anion radical intermediates. rsc.org

For alkenyl Grignard reagents, the possibility of radical pathways introduces complexities such as dimerization and the formation of reduction products alongside the expected nucleophilic addition or substitution products. The balance between these competing pathways is delicate and can be shifted by changes in reaction conditions. For example, in the reaction of 1-aryl-3-chloropropenes with Grignard reagents, the formation of dimeric products is attributed to a mechanism involving SET.

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of Grignard reactions is crucial for controlling reaction outcomes and optimizing synthetic procedures. A combination of spectroscopic techniques and kinetic and thermodynamic analyses provides deep insights into the reactive intermediates and the energetic landscape of these transformations.

In situ spectroscopic methods are powerful tools for monitoring the progress of Grignard reactions in real-time, allowing for the direct observation of reactants, intermediates, products, and byproducts without the need for sample extraction. mt.com

Fourier-Transform Infrared (FTIR) Spectroscopy has proven to be particularly valuable. mt.com By tracking the characteristic vibrational frequencies of different functional groups, FTIR can monitor the consumption of the organic halide reactant and the formation of the Grignard reagent itself. mt.comhzdr.de This is especially critical for managing the initiation phase of the reaction, which can be slow to start but then proceed with a strong exotherm. mt.com Real-time monitoring helps to prevent the dangerous accumulation of unreacted starting material. mt.com Furthermore, FTIR can be employed in flow chemistry setups to continuously monitor Grignard reagent formation and subsequent reactions. mt.com Short-lived reactive intermediates can also be detected, offering mechanistic insights into complex transformations. researchgate.net

Raman Spectroscopy offers a complementary in situ technique. mdpi.com It is particularly well-suited for analyzing Grignard reagents because it is less sensitive to interference from moisture and carbon dioxide, which can rapidly degrade these reagents. mdpi.com Raman spectroscopy has been used for the quality determination of Grignard reagents, for instance, by quantifying the amount of toluene (B28343) as an adulterant. mdpi.com

The following table summarizes the applications of in situ spectroscopic techniques in studying Grignard reactions.

| Spectroscopic Technique | Information Obtained | Key Advantages | Reference |

| In Situ FTIR | Real-time concentration profiles of reactants, Grignard reagent, intermediates, and products. mt.com | Minimizes exposure to air and moisture, allows for safe monitoring of exothermic reactions, provides data for kinetic analysis. mt.comresearchgate.net | mt.comhzdr.deresearchgate.net |

| Raman Spectroscopy | Quantitative analysis of reagent quality, less interference from moisture. mdpi.com | Non-destructive, can be performed in a closed system, rapid measurements. mdpi.com | mdpi.com |

| Inline Near-Infrared (NIR) Spectroscopy | Monitoring of reactant consumption and product formation in continuous flow processes. researchgate.netacs.org | Real-time process control, enables automation, avoids labor-intensive offline analysis. researchgate.netacs.org | researchgate.netacs.org |

Kinetic and thermodynamic studies are essential for a quantitative understanding of Grignard reaction mechanisms. By determining reaction rates, activation parameters, and reaction enthalpies, chemists can identify rate-determining steps and optimize reaction conditions.

Kinetic Analysis of Grignard reactions has been performed for various systems. For example, the kinetics of the reaction of phenylmagnesium halides with chlorosilanes in tetrahydrofuran (B95107) (THF) have been investigated, revealing that the reaction is much faster in THF than in diethyl ether. nih.gov Such studies often involve monitoring the concentration of reactants or products over time, from which rate constants can be derived. researchgate.netkirj.ee Competitive kinetic analysis can also be employed, where two different Grignard reagents compete for a substrate, allowing for the determination of relative reaction rates. skku.edu The dependence of the pseudo-first-order rate constant on the concentration of the Grignard reagent can provide a method to determine the equilibrium and rate constants separately. kirj.ee

Thermodynamic Analysis , often conducted using reaction calorimetry, provides crucial information about the heat released or absorbed during a reaction (enthalpy). hzdr.deresearchgate.net This is particularly important for Grignard reactions, which are often highly exothermic. hzdr.de By measuring the heat flow, it is possible to determine the molar reaction enthalpy. hzdr.de This information is vital for ensuring the safe scale-up of these reactions, as it allows for the proper design of cooling systems to manage the heat generated. researchgate.net The combination of reaction calorimetry with in situ spectroscopy, such as FTIR, provides a comprehensive picture of both the kinetic and thermodynamic aspects of the reaction. hzdr.de

The data below illustrates key parameters obtained from kinetic and thermodynamic studies of Grignard reactions.

| Reaction System | Method | Determined Parameters | Significance | Reference |

| Phenylmagnesium halides with chlorosilanes in THF | Kinetic Study | Rate constants, influence of substituents and solvent. nih.gov | Elucidates the role of solvent and electronic/steric effects on reaction rate. nih.gov | nih.gov |

| Grignard reagent formation | Reaction Calorimetry and FTIR | Molar reaction enthalpy, heat release rate, concentration profiles. hzdr.de | Essential for process safety and scale-up, allows for the control of exothermic events. hzdr.de | hzdr.de |

| Carboxylation of Grignard reagents | Competitive Kinetic Analysis | Relative rate constants (k1/k2). skku.edu | Allows for the study of substituent effects and potential catalytic pathways. skku.edu | skku.edu |

| Grignard reaction with alkoxysilanes | Kinetic Study | Pseudo-first-order rate constants, equilibrium constants. kirj.ee | Provides a quantitative description of structure-reactivity relationships and solvent effects. kirj.ee | kirj.ee |

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of Tridec 4 Enylmagnesium Bromide

Spectroscopic Approaches for Detailed Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of tridec-4-enylmagnesium bromide, offering information on its conformation, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of Grignard reagents. While standard one-dimensional NMR provides basic structural information, advanced techniques like two-dimensional (2D) NMR and variable-temperature (VT) NMR offer deeper insights.

Variable-Temperature (VT) NMR is particularly useful for studying the dynamic equilibria that Grignard reagents often exhibit in solution, such as the Schlenk equilibrium. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of signals corresponding to the various species in equilibrium (e.g., the alkylmagnesium halide, dialkylmagnesium, and magnesium dihalide). This allows for the thermodynamic and kinetic parameters of these equilibria to be determined. For instance, cooling a sample may "freeze out" individual species, leading to the decoalescence of time-averaged signals into distinct resonances for each component. researchgate.net

Table 1: Hypothetical Variable-Temperature ¹H NMR Data for Tridec-4-enylmagnesium Bromide

| Temperature (°C) | Chemical Shift of Vinylic Protons (ppm) | Linewidth (Hz) | Observations |

| 25 | 5.4 (broad) | 50 | Signals are broad due to dynamic exchange between multiple species in solution at room temperature. |

| 0 | 5.38, 5.42 (partially resolved) | 25 | Lowering the temperature begins to slow the exchange, leading to partial resolution of signals. |

| -20 | 5.35, 5.45 (resolved) | 10 | The individual signals for different species in the Schlenk equilibrium start to become distinct. |

| -40 | 5.32, 5.48 (sharp) | 5 | At this temperature, the exchange is slow on the NMR timescale, and sharp signals for the different magnesium-containing species can be observed. |

This is a hypothetical data table created for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. ksu.edu.sauni-siegen.de These techniques are complementary and can be used to characterize tridec-4-enylmagnesium bromide.

Infrared (IR) Spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule. ksu.edu.sasu.se For tridec-4-enylmagnesium bromide, key IR absorption bands would include:

C=C stretch: The stretching vibration of the carbon-carbon double bond in the tridecenyl chain, typically appearing in the region of 1680-1640 cm⁻¹.

C-H stretches: Vibrations of the C-H bonds of the alkene and alkane portions of the molecule.

C-Mg stretch: The vibration of the carbon-magnesium bond, which is expected at lower frequencies.

Raman Spectroscopy , on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly useful for observing symmetric vibrations and non-polar bonds. For tridec-4-enylmagnesium bromide, the C=C stretching vibration would also be Raman active and often gives a strong signal. The C-Mg bond may also be observable in the Raman spectrum.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for Tridec-4-enylmagnesium Bromide

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| C=C Stretch | 1680 - 1640 | 1680 - 1640 |

| Vinylic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C-Mg Stretch | ~500 | ~500 |

This table provides typical frequency ranges and is for illustrative purposes.

In Situ and Operando Spectroscopic Techniques for Real-time Process Understanding

In situ and operando spectroscopic techniques are powerful for monitoring chemical reactions as they happen, providing real-time data on the concentrations of reactants, products, and intermediates. chemcatbio.orgacs.org This is particularly valuable for the highly exothermic and often sensitive Grignard reactions. researchgate.net

The formation of tridec-4-enylmagnesium bromide from the reaction of tridec-4-enyl bromide with magnesium metal can be monitored in real-time using techniques like in situ FTIR or NIR spectroscopy. researchgate.netmt.com These methods allow for the tracking of the disappearance of the C-Br stretching vibration of the starting material and the appearance of signals corresponding to the C-Mg bond of the Grignard reagent. This provides crucial information about the reaction initiation and rate of formation. mt.com Similarly, the consumption of the Grignard reagent in a subsequent reaction can be monitored by observing the decrease in the intensity of its characteristic spectroscopic signals. mt.comresearchgate.net

In situ spectroscopy is not only useful for monitoring the main reactants and products but also for detecting the formation of byproducts and understanding reaction equilibria. mt.com For example, in Grignard reactions, the formation of Wurtz coupling products (R-R) can be a significant side reaction. In situ monitoring can help to identify the conditions that favor the desired reaction pathway over byproduct formation. mt.com Furthermore, the dynamic nature of the Schlenk equilibrium can be studied under reaction conditions, providing insights into how the equilibrium shifts in the presence of other reagents.

Chromatographic and Mass Spectrometric Methods for Product Analysis and Purity Assessment

Following a reaction involving tridec-4-enylmagnesium bromide, it is essential to analyze the product mixture to determine the yield of the desired product and assess its purity. Chromatographic and mass spectrometric techniques are the primary methods used for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can be used to separate the components of a reaction mixture. ua.essoton.ac.uk By comparing the retention times of the components to those of known standards, the products and unreacted starting materials can be identified. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for quantitative analysis of the reaction mixture.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the components separated by chromatography. nih.gov When coupled with GC (GC-MS) or HPLC (LC-MS), it provides a powerful tool for the unambiguous identification of reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govnih.gov

Table 3: Analytical Techniques for Post-Reaction Analysis

| Technique | Information Provided | Application in Tridec-4-enylmagnesium Bromide Reactions |

| Gas Chromatography (GC) | Separation of volatile components, quantitative analysis. | Analysis of reaction products after quenching and workup. |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile components, quantitative analysis. | Analysis of less volatile products and starting materials. ua.essoton.ac.uk |

| Mass Spectrometry (MS) | Molecular weight and structural information. | Identification of products and byproducts by their mass-to-charge ratio. |

| GC-MS / LC-MS | Combined separation and identification. | Comprehensive analysis of complex reaction mixtures. nih.govnih.gov |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the unambiguous determination of the elemental composition of a compound. nih.govupce.cz Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govxmu.edu.cn This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For a reactive and thermally labile organometallic compound like Tridec-4-enylmagnesium Bromide, "soft" ionization techniques such as Electrospray Ionization (ESI) are employed. nih.govupce.cz ESI facilitates the transfer of ions from a solution phase directly into the gas phase for analysis, minimizing fragmentation and preserving the structure of the parent molecule or a closely related adduct. upce.czresearchgate.net

The molecular formula of Tridec-4-enylmagnesium Bromide (C₁₃H₂₅BrMg) can be confirmed by comparing the experimentally measured accurate mass with the theoretically calculated monoisotopic mass. Furthermore, the distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) and magnesium (²⁴Mg, ²⁵Mg, and ²⁶Mg) create a characteristic isotopic signature that serves as an additional layer of confirmation for the presence and number of these atoms in the ion. nih.govuvic.ca Analysis of the fragmentation patterns, potentially through tandem mass spectrometry (MS/MS) experiments, can offer further structural insights. xmu.edu.cn

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of Tridec-4-enylmagnesium Bromide

| Parameter | Value |

| Target Compound | Tridec-4-enylmagnesium Bromide |

| Molecular Formula | C₁₃H₂₅BrMg |

| Calculated Monoisotopic Mass (for ¹²C₁₃¹H₂₅⁷⁹Br²⁴Mg) | 284.1035 u |

| Hypothetical Observed Mass | 284.1031 u |

| Mass Error | -1.4 ppm |

| Ionization Mode | ESI Positive |

| Inferred Ion | [M]⁺ |

This table presents hypothetical data to illustrate the application of HRMS. The small mass error between the calculated and observed mass provides high confidence in the assigned molecular formula.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Tridec-4-enylmagnesium Bromide possesses a stereocenter at the C4 carbon, meaning it can exist as a pair of enantiomers ((R) and (S) forms). In the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule, it is crucial to use a Grignard reagent with a known and high level of stereochemical purity. numberanalytics.comresearchgate.net Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). rsc.orgdokumen.pub

The process involves injecting a sample of the Grignard reagent (often after derivatization to a more stable, UV-active compound to facilitate detection and prevent reaction with the column) into the HPLC system. soton.ac.uk The chiral stationary phase interacts diastereomerically with each enantiomer, causing one to be retained longer than the other. libretexts.org This results in two separate peaks on the resulting chromatogram, with distinct retention times corresponding to each enantiomer.

The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Furthermore, if the synthesis of the precursor 4-bromotridecene resulted in a mixture of geometric isomers (E and Z), the resulting Tridec-4-enylmagnesium Bromide would exist as a mixture of diastereomers (e.g., (R,E), (S,E), (R,Z), and (S,Z)). Chiral chromatography can often separate these diastereomers as well, allowing for the determination of diastereomeric excess (d.e.). rsc.org

Table 2: Representative Chiral HPLC Data for the Analysis of a Tridec-4-enylmagnesium Bromide Sample

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (S)-enantiomer | 12.4 | 97.5 |

| (R)-enantiomer | 14.8 | 2.5 |

| Enantiomeric Excess (e.e.) | 95.0% |

This interactive table showcases a hypothetical result from a chiral HPLC analysis, indicating a highly enantiomerically enriched sample favoring the (S)-enantiomer.

Theoretical and Computational Studies of Tridec 4 Enylmagnesium Bromide

Electronic Structure and Bonding Characteristics of the C-Mg Bond

The reactivity of any Grignard reagent is fundamentally governed by the nature of the carbon-magnesium (C-Mg) bond. numberanalytics.com In tridec-4-enylmagnesium bromide, this bond involves the sp²-hybridized carbon at the 4-position of the tridecene chain and the magnesium atom. Computational studies on analogous alkenyl and alkyl Grignard reagents have established that the C-Mg bond is highly polar covalent. quora.comwikipedia.org Due to the significant difference in electronegativity between carbon (approx. 2.55) and magnesium (1.31), the electron density in this bond is heavily polarized toward the carbon atom. quora.commasterorganicchemistry.com This polarization imparts a substantial partial negative charge on the carbon, making it a potent nucleophile and a strong base. chemistryscore.compressbooks.pub This phenomenon, where the carbon atom's polarity is inverted from the electrophilic character it has in the parent alkenyl bromide, is a defining feature of Grignard reagents. libretexts.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to model the electronic properties of Grignard reagents. researchgate.netrasayanjournal.co.inrsc.org Calculations using hybrid functionals like B3LYP can provide a detailed picture of the electron distribution and polarity within the tridec-4-enylmagnesium bromide molecule. acs.org Such calculations for model vinyl Grignard reagents have confirmed the high degree of ionic character in the C-Mg bond through methods like Atom in Molecules (AIM) analysis. rasayanjournal.co.in

Electrostatic potential maps generated from these calculations visually represent the charge distribution, highlighting the electron-rich, nucleophilic nature of the C4 carbon and the electron-deficient, electrophilic nature of the magnesium atom. pressbooks.publibretexts.org The calculations would also quantify the partial charges on each atom, providing a numerical basis for understanding the molecule's reactivity.

Table 1: Representative Calculated Partial Atomic Charges for a Model Alkenyl Grignard Reagent (Vinylmagnesium Bromide) Note: These are illustrative values for a simplified model system (CH₂=CH-MgBr) calculated using DFT methods, analogous to what would be determined for tridec-4-enylmagnesium bromide. Actual values depend on the specific computational method, basis set, and solvent model used.

| Atom | Representative Partial Charge (e) |

| C (α to Mg) | -0.65 to -0.80 |

| C (β to Mg) | +0.10 to +0.20 |

| Mg | +0.90 to +1.10 |

| Br | -0.40 to -0.55 |

The reactivity of tridec-4-enylmagnesium bromide can be further understood by analyzing its molecular orbitals (MOs). The key to its nucleophilic character lies in its Highest Occupied Molecular Orbital (HOMO). Computational analysis would show that the HOMO is largely localized on the C4 carbon atom of the alkenyl chain. The energy of this HOMO is relatively high, signifying that the electrons are readily available for donation to an appropriate electrophile.

Reactivity can be predicted by considering the interaction between the Grignard's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner, such as the π* antibonding orbital of a carbonyl group. nih.govreddit.comresearchgate.net A smaller HOMO-LUMO energy gap corresponds to a more favorable interaction and a faster reaction. Computational models can calculate these orbital energies and predict the feasibility and relative rates of different reaction pathways. researchgate.net

Conformational Analysis of the Tridec-4-enyl Moiety and its Influence on Reactivity

The tridec-4-enyl portion of the molecule is a long, flexible alkyl chain containing a rigid C=C double bond. This structure allows for a vast number of possible conformations due to rotation around the numerous C-C single bonds. libretexts.org The specific conformation of the reagent at the moment of reaction can significantly influence its reactivity and the stereochemical outcome by altering the steric environment around the nucleophilic carbon. researchgate.net

Solvation Effects and Aggregation Phenomena of Organomagnesium Species in Ethereal Solvents

The behavior of Grignard reagents in solution is complex, extending beyond the simple monomeric structure of RMgX. In ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), tridec-4-enylmagnesium bromide is subject to significant solvation and aggregation effects that profoundly influence its structure and reactivity. These phenomena are primarily governed by the Schlenk equilibrium and the strong coordinating tendency of ether molecules to the magnesium center. wikipedia.orgnih.gov

Extensive computational and experimental studies on various Grignard reagents have established a general framework for understanding these solution-state dynamics, which is applicable to tridec-4-enylmagnesium bromide.

The Schlenk Equilibrium

In an ethereal solution, tridec-4-enylmagnesium bromide exists in equilibrium with its corresponding dialkylmagnesium compound (di(tridec-4-enyl)magnesium) and magnesium bromide. This dynamic equilibrium, known as the Schlenk equilibrium, is a fundamental characteristic of Grignard reagents. wikipedia.orgnih.gov The equilibrium can be represented as follows:

2 Tridec-4-enylmagnesium Bromide ⇌ Di(tridec-4-enyl)magnesium + Magnesium Bromide

The position of this equilibrium is sensitive to several factors, including the solvent, the concentration of the Grignard reagent, and temperature. wikipedia.org In monoether solvents like diethyl ether, the equilibrium generally favors the organomagnesium halide. wikipedia.org However, the addition of stronger coordinating agents can shift the equilibrium. For instance, adding dioxane can precipitate the magnesium halide, driving the equilibrium to the right. wikipedia.org

Solvation by Ethereal Solvents

The magnesium center in Grignard reagents is a strong Lewis acid and readily coordinates with the oxygen atoms of ether solvents. rsc.org Computational studies on model Grignard reagents, such as methylmagnesium chloride in THF, have shown that the magnesium atom is typically coordinated by two to four solvent molecules. acs.org This solvation is crucial for stabilizing the Grignard reagent in solution. rsc.org For tridec-4-enylmagnesium bromide, the magnesium center is best described as having the formula (Tridec-4-enyl)MgBr(Solvent)₂, where the solvent is typically THF or diethyl ether. wikipedia.org

The binding of solvent molecules is energetically favorable. Quantum chemical investigations have quantified the stabilization gained from solvation. The binding of the first THF molecule to a Grignard reagent provides a stabilization energy in the range of -10.9 to -17.8 kcal/mol, with the second THF molecule adding a further stabilization of -8.7 to -9.4 kcal/mol. nih.gov The dynamic exchange of these solvent molecules in the coordination sphere of the magnesium atom is a key factor in the reactivity and the ligand redistribution processes of the Schlenk equilibrium. acs.org

Aggregation Phenomena: Dimerization and Oligomerization

At higher concentrations, Grignard reagents tend to form aggregates, most commonly dimers, but also higher oligomers. wikipedia.org For tridec-4-enylmagnesium bromide, this aggregation would primarily occur through the formation of bromine bridges between two magnesium centers. Theoretical studies have explored various dimeric structures for model Grignard reagents, including halogen-bridged and alkyl-bridged forms. nih.gov

Computational studies on similar systems suggest that chlorine-bridged dimers are vital intermediates in the Schlenk equilibrium. nih.gov These dimeric species can be as thermodynamically stable as the solvated monomers. nih.gov Ab initio molecular dynamics simulations have revealed that the reaction to form the Schlenk products often proceeds through the formation of dinuclear species bridged by halogen atoms. acs.org Some studies have also proposed that linear dimeric forms can be as stable as the traditionally accepted cyclic dimers and play a significant role in the equilibria. acs.org

The reactivity of these aggregated species can differ from that of the monomer. Some computational models indicate that dimeric Grignard reagents are more reactive in nucleophilic addition reactions than their monomeric counterparts. researchgate.netresearchgate.net The specific nature of the organic group (the R group) can also influence the stability and structure of these aggregates. nih.gov

Below is a table summarizing the common species and their characteristics expected to be present in an ethereal solution of tridec-4-enylmagnesium bromide, based on general computational studies of Grignard reagents.

| Species Name | General Formula | Coordination of Mg | Key Characteristics |

| Monomer | (Tridec-4-enyl)MgBr(Solvent)₂ | Tetracoordinated | The fundamental solvated unit in dilute solutions. wikipedia.org |

| Dimer | [(Tridec-4-enyl)MgBr(Solvent)]₂ | Varies | Formed at higher concentrations via bromine bridges; can be key intermediates. wikipedia.orgnih.gov |

| Dialkylmagnesium | (Tridec-4-enyl)₂Mg(Solvent)₂ | Tetracoordinated | A product of the Schlenk equilibrium; a different nucleophile. wikipedia.org |

| Magnesium Bromide | MgBr₂(Solvent)₄ | Hexacoordinated | The other product of the Schlenk equilibrium; a Lewis acid. acs.org |

The following table presents typical binding free energies for the solvation of Grignard species with THF, derived from computational studies on model systems. These values illustrate the energetic driving force for the strong coordination of ethereal solvents.

| Solvation Step | Change in Gibbs Free Energy (ΔGbind) |

| RMgX + THF → RMgX(THF) | -10.9 to -17.8 kcal/mol nih.gov |

| RMgX(THF) + THF → RMgX(THF)₂ | -8.7 to -9.4 kcal/mol nih.gov |

Lack of Available Data for Tridec-4-enylmagnesium Bromide

Information on related, yet distinct, Grignard reagents such as tridecylbromomagnesium, pent-4-enylmagnesium bromide, and undec-10-enylmagnesium bromide exists, highlighting the general utility of such organometallic compounds in organic synthesis. These applications typically involve nucleophilic addition to carbonyls and cross-coupling reactions to form new carbon-carbon bonds. However, the specific stereochemical outcomes, reactivity profiles, and utility as a precursor for complex molecules like polyketides or advanced polymers are highly dependent on the precise structure of the Grignard reagent.

Without dedicated studies on tridec-4-enylmagnesium bromide, any discussion of its role in the construction of complex carbon frameworks, its application as a key intermediate in specialty molecule synthesis, or the development of novel synthetic methodologies involving it would be purely speculative.

Therefore, due to the absence of specific and verifiable research data for "magnesium;tridec-4-ene;bromide," it is not possible to construct the detailed and scientifically accurate article as requested in the provided outline.

Synthetic Applications of Tridec 4 Enylmagnesium Bromide in Advanced Organic Synthesis

Development of Novel Synthetic Methodologies Utilizing Tridec-4-enylmagnesium Bromide

Cascade Reactions and Tandem Processes for Increased Efficiency

A hypothetical cascade reaction involving tridec-4-enylmagnesium bromide could commence with a copper-catalyzed 1,4-conjugate addition to an α,β-unsaturated lactone. The resulting enolate can then be trapped intramolecularly by a pendant electrophile, such as an epoxide, strategically placed within the substrate. This sequence, initiated by the Grignard reagent, would form a new carbon-carbon bond and a cyclic ether in a single, fluid process. The internal alkene of the tridec-4-enyl chain remains available for further transformations, such as metathesis or oxidation, adding to the synthetic utility of the cascade product.

The efficiency of such a cascade is highlighted by the formation of multiple new bonds and stereocenters in one pot. The strategic design of the starting materials is paramount to the success of these reactions, ensuring that the desired reaction pathways are favored.

Table 1: Hypothetical Cascade Reaction of Tridec-4-enylmagnesium Bromide

| Entry | Electrophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | γ-Vinyl-γ-butyrolactone | CuI (10 mol%) | THF | -78 to 0 | 75 | 3:1 |

| 2 | δ-Epoxy-α,β-unsaturated ester | CuCN·2LiCl (15 mol%) | THF/DMS | -78 to 25 | 68 | 5:1 |

| 3 | γ-Vinyl-γ-butyrolactone | CuBr·SMe2 (10 mol%) | Et2O | -78 to 0 | 72 | 2.5:1 |

Asymmetric Transformations and Chiral Auxiliary Applications

The control of stereochemistry is a cornerstone of modern organic synthesis, and the use of chiral auxiliaries is a well-established strategy to induce asymmetry in chemical reactions. numberanalytics.comiipseries.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. numberanalytics.com Evans' oxazolidinones and Oppolzer's camphorsultam are prominent examples of such auxiliaries. numberanalytics.com

In the context of tridec-4-enylmagnesium bromide, a powerful application lies in its diastereoselective addition to carbonyl compounds bearing a chiral auxiliary. For instance, the reaction of tridec-4-enylmagnesium bromide with an N-acyl oxazolidinone derived from an α-keto acid would proceed through a chelated transition state, allowing for predictable stereocontrol. The bulky chiral auxiliary effectively shields one face of the carbonyl group, forcing the incoming Grignard reagent to attack from the less hindered face, thus generating a new stereocenter with high diastereoselectivity. researchgate.net

The choice of the Grignard reagent's halide can also influence the diastereoselectivity of the addition, an effect that has been observed in reactions with other Grignard reagents. nih.gov Following the reaction, the chiral auxiliary can be cleaved under mild conditions to reveal a chiral alcohol, which can then be carried forward in a synthetic sequence. This methodology provides a reliable route to enantiomerically enriched building blocks incorporating the long tridecenyl chain.

Table 2: Hypothetical Asymmetric Addition of Tridec-4-enylmagnesium Bromide using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Electrophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-glyoxyloyl derivative | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 85 | 95 |

| 2 | (1R)-Camphorsultam | N-glyoxyloyl derivative | TiCl₄ | Toluene (B28343) | -78 | 82 | 92 |

| 3 | (S)-4-Benzyloxazolidin-2-one | N-glyoxyloyl derivative | ZnCl₂ | THF | -78 | 88 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.